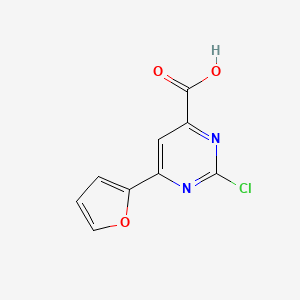![molecular formula C7H12O3 B13901255 1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)
1,7-Dioxaspiro[3.5]nonan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dioxaspiro[35]nonan-3-OL is a spiro compound characterized by a unique structure where two oxygen atoms are incorporated into a nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,7-Dioxaspiro[3.5]nonan-3-OL can be synthesized through several methods. One common approach involves the reaction of diols with aldehydes or ketones under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is conducted at elevated temperatures to facilitate the formation of the spiro compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the synthesis efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Dioxaspiro[3.5]nonan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under mild to moderate conditions
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various spiro derivatives
Aplicaciones Científicas De Investigación
1,7-Dioxaspiro[3.5]nonan-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,7-Dioxaspiro[3.5]nonan-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
- 2,6-Dichlorospiro[3.3]heptane
- 7-Methylspiro[3.5]nonan-2-ol
Uniqueness: 1,7-Dioxaspiro[3.5]nonan-3-OL stands out due to its specific ring size and the presence of two oxygen atoms, which confer unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1,7-dioxaspiro[3.5]nonan-3-ol |
InChI |
InChI=1S/C7H12O3/c8-6-5-10-7(6)1-3-9-4-2-7/h6,8H,1-5H2 |
Clave InChI |
CQGGZLDFJGHTBN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC12C(CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)

![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)



